4-(Pyrrolidin-2-ylcarbonyl)morpholine
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Overview
Description
4-(Pyrrolidin-2-ylcarbonyl)morpholine is a compound that features a morpholine ring attached to a pyrrolidine ring via a carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both morpholine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown target selectivity towards various proteins .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidine derivatives have been reported to have various biological activities .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine and morpholine rings, which are part of the structure of this compound, are widely used in medicinal chemistry and have been associated with various biological activities .
Cellular Effects
Compounds containing pyrrolidine and morpholine rings have been associated with various cellular effects .
Molecular Mechanism
Compounds containing pyrrolidine and morpholine rings have been associated with various molecular mechanisms .
Temporal Effects in Laboratory Settings
It is known that the compound is a liquid at room temperature and has a predicted boiling point of 356.8° C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylcarbonyl)morpholine typically involves the reaction of morpholine with a pyrrolidine derivative. One common method is the reaction of morpholine with pyrrolidine-2-carboxylic acid or its derivatives under appropriate conditions. For instance, the reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-ylcarbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the morpholine or pyrrolidine rings .
Scientific Research Applications
4-(Pyrrolidin-2-ylcarbonyl)morpholine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions and as a building block in drug synthesis.
Morpholine: Another nitrogen-containing heterocycle widely used in organic synthesis and as a solvent.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in the synthesis of pharmaceuticals.
Uniqueness
4-(Pyrrolidin-2-ylcarbonyl)morpholine is unique due to the combination of both morpholine and pyrrolidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of biologically active compounds, offering opportunities for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
morpholin-4-yl(pyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNQMIUVUJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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